Calcium hydride

Description

BenchChem offers high-quality Calcium hydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium hydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAXJGDKREHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

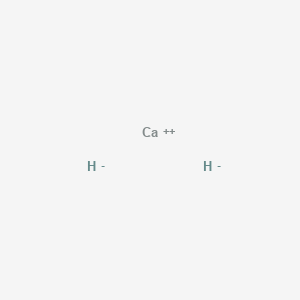

Canonical SMILES |

[H-].[H-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2 | |

| Record name | CALCIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium hydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_hydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337245 | |

| Record name | Calcium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-colored lump or crystalline solid. Irritating to skin and eyes. Used to make other chemicals., Solid; Commercial product is grey; [Merck Index] Greyish solid; [CAMEO] Light grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | CALCIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in all common inert solvents | |

| Record name | Calcium hydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.7 g/cu cm | |

| Record name | Calcium hydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurities are calcium metal (less than 6%) and calcium oxide (less than or equal to 1%). | |

| Record name | Calcium hydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray orthorhombic crystals or powder, Grayish-white lumps or crystals, Pure calcium hydride crystalizes in the form of colorless, hexagonal prisms... Industrial product contains some calcium metal and is consequently grey | |

CAS No. |

7789-78-8, 57308-10-8 | |

| Record name | CALCIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY779SQ0XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium hydride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Calcium Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydride (CaH₂), a saline hydride, is a versatile and reactive inorganic compound with significant applications in chemical synthesis and materials science.[1] This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and underlying chemical principles.

Synthesis of Calcium Hydride

Calcium hydride is primarily synthesized through the direct combination of its constituent elements, calcium and hydrogen, at elevated temperatures.[2] Variations of this method exist for both laboratory and industrial-scale production.

Laboratory-Scale Synthesis

A common laboratory method involves the hydrogenation of metallic calcium in a tube furnace.

Experimental Protocol:

-

Preparation of Calcium: Approximately 99.5% pure refined calcium metal is placed in an iron or ceramic boat.[3] To ensure high purity of the final product, the calcium metal can be purified beforehand by repeated vacuum distillation. Any surface oxide layer should be scraped off in an inert atmosphere (e.g., an argon-filled glovebox), and the metal cut into small pieces.[3]

-

Apparatus Setup: The boat containing the calcium is placed in the center of a quartz reaction tube. The tube is sealed at both ends with rubber stoppers fitted with a gas inlet and outlet. The gas outlet is connected to a mineral oil bubbler to monitor gas flow and prevent backflow of air.[3] The reaction tube is then placed within a tube furnace.

-

Inerting the System: The system is purged with a large volume of purified hydrogen gas to remove any residual air.[3]

-

Hydrogenation Reaction: The furnace is heated to approximately 200°C to initiate the hydrogenation reaction. The temperature is then raised to 250-300°C, and a steady flow of purified hydrogen (approximately 0.6 mL/min) is maintained.[3] The reaction is typically complete within about 2 hours, yielding a porous, off-white crystalline powder of calcium hydride with a purity of around 99%.[3]

-

Alternative High-Temperature Protocol: For a potentially more complete reaction, after initiation at 400-500°C, the temperature can be raised to 1000°C. After the reaction is complete, the system is cooled to room temperature under a hydrogen atmosphere to obtain the final product.[3] To prevent the corrosion of the quartz tube by calcium vapor at these higher temperatures, the heated section of the tube can be lined with a thin-walled electrolytic iron tube.[3]

Industrial-Scale Production

The industrial production of calcium hydride also relies on the direct combination of calcium and hydrogen.

Experimental Protocol:

-

Raw Materials: The primary raw materials are calcium metal and high-purity hydrogen gas. One industrial processing route involves a two-step reduction process where calcium oxide (CaO) is first converted to calcium metal via vacuum distillation.[2]

-

Reaction Conditions: The calcium metal is heated to about 300°C in a high-alloy steel, covered crucible under an atmosphere of hydrogen at approximately 1 atm (101 kPa).[4]

-

Exothermic Reaction: The absorption of hydrogen is rapid at this temperature, and the reaction is exothermic.[4] The rate of reaction is controlled by managing the hydrogen feed rate.[4]

-

Product: The resulting commercial-grade calcium hydride typically has a purity of 90-96%.[4]

Another industrial method involves the reaction of anhydrous calcium chloride with sodium metal in the presence of hydrogen.

Experimental Protocol:

-

Initial Setup: A finely divided inert solid, such as sodium chloride or a pre-existing batch of the reaction mixture, is placed in a reaction zone and agitated.

-

Reaction Temperature: The reaction zone is heated to a temperature between approximately 420°C and 600°C.[3]

-

Addition of Reactants: Anhydrous calcium chloride and sodium metal are added in small, alternating increments. It is crucial to avoid a substantial excess of unreacted calcium chloride to prevent the formation of hard, non-reactive agglomerates.[3]

-

Hydrogen Absorption: With each addition of the reactants, hydrogen is rapidly absorbed.

-

Completion and Purification: The agitation is continued until hydrogen absorption ceases. The final reaction mixture contains calcium hydride and sodium chloride. The sodium chloride can be removed by washing with a solvent that is inert towards calcium hydride, followed by filtration to isolate the pure calcium hydride.[3]

Properties of Calcium Hydride

Physical Properties

Pure calcium hydride is a white crystalline solid, though it is more commonly available as a gray powder due to the presence of calcium metal impurities.[1] It possesses an orthorhombic crystal structure.[4]

| Property | Value |

| Molecular Formula | CaH₂ |

| Molar Mass | 42.094 g/mol [5] |

| Appearance | White (pure) or gray (impure) powder[5] |

| Density | 1.70 g/cm³[5] |

| Melting Point | 816 °C (1089 K)[5] |

| Boiling Point | Decomposes |

| Solubility | Insoluble in all common inert solvents.[4] Reacts with water, alcohols, and carboxylic acids.[5] |

| Vapor Pressure | ~0 mmHg |

Thermochemical Properties

| Property | Value |

| Standard Molar Entropy (S⁰₂₉₈) | 41.4 J·mol⁻¹·K⁻¹[5] |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -181.5 kJ·mol⁻¹[5] |

Chemical Properties

Calcium hydride is a powerful reducing agent and a strong base. Its reactivity is dominated by the presence of the hydride ion (H⁻).

-

Reaction with Water: It reacts vigorously with water to produce calcium hydroxide and hydrogen gas.[5] This reaction is highly exothermic.

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g)

-

As a Desiccant: Due to its vigorous reaction with water, calcium hydride is widely used as a drying agent for aprotic solvents, particularly basic solvents like amines and pyridine.[1] It is considered a relatively mild and safer desiccant compared to more reactive agents like sodium metal.[1] However, its drying action can be slow due to its insolubility in most organic solvents.[1]

-

As a Reducing Agent: Calcium hydride is a potent reducing agent, especially at elevated temperatures. It is used in powder metallurgy to reduce the oxides of various metals, such as titanium, vanadium, niobium, tantalum, and uranium, to their respective metals at temperatures between 600 and 1000°C.[2] The proposed mechanism involves the in-situ decomposition of calcium hydride to calcium metal, which then acts as the reducing agent.[1]

TiO₂ + 2CaH₂ → Ti + 2CaO + 2H₂

-

In Organic Synthesis: While less common than other hydride reagents like lithium aluminum hydride (LiAlH₄), calcium hydride can be used for the reduction of certain functional groups in organic synthesis. The general mechanism for the reduction of esters and amides by hydride reagents involves the nucleophilic attack of the hydride ion on the carbonyl carbon.

Experimental Protocols for Key Applications

Drying of Organic Solvents

Experimental Protocol:

-

Apparatus Setup: In a well-ventilated fume hood, add the solvent to be dried to a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Calcium Hydride: Under a gentle stream of an inert gas (e.g., nitrogen or argon), add 10-20 g of calcium hydride per liter of solvent.[6] It is recommended to use approximately ten times the theoretical amount of calcium hydride needed to react with the estimated water content.[6]

-

Drying Process: Stir the mixture at room temperature. The evolution of hydrogen gas (bubbling) indicates the reaction with water.[6] Continue stirring, typically overnight, until gas evolution ceases.[6]

-

Distillation: For highly anhydrous solvents, the dried solvent should be distilled directly from the calcium hydride under an inert atmosphere.

-

Quenching of Residual Calcium Hydride: Any unreacted calcium hydride must be quenched safely. Transfer the slurry to a separate flask and dilute with an inert, high-boiling solvent like heptane or toluene.[6] The flask should be placed in an ice-water bath to manage the exothermic reaction.[6] Slowly and carefully add isopropanol to the stirred mixture.[6] Once the initial vigorous reaction subsides, add a more reactive alcohol like ethanol or methanol to ensure complete quenching.[6] Finally, very slowly add water dropwise to neutralize any remaining reactive species.[6]

Reduction of Metal Oxides (General Procedure)

Experimental Protocol:

-

Mixing: The finely powdered metal oxide is thoroughly mixed with an excess of powdered calcium hydride in an inert atmosphere.

-

Heating: The mixture is heated in a furnace under an inert atmosphere or vacuum to temperatures ranging from 600 to 1000°C.

-

Reaction: The calcium hydride reduces the metal oxide to the corresponding metal, forming calcium oxide and hydrogen gas as byproducts.

-

Workup: After cooling, the reaction mixture is typically leached with an aqueous acid to dissolve the calcium oxide and any unreacted calcium hydride, leaving the purified metal powder.

Visualizations

Signaling Pathways and Experimental Workflows

Safety and Handling

Calcium hydride is a hazardous substance that requires careful handling.

-

Reactivity: It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[6] It should be handled and stored in a dry, inert atmosphere.[6]

-

Health Hazards: Calcium hydride is corrosive and can cause irritation to the skin and eyes. Inhalation of its dust can cause respiratory tract irritation.[6]

-

Personal Protective Equipment (PPE): When handling calcium hydride, appropriate PPE, including a lab coat, safety goggles, and nitrile or neoprene gloves, is essential.[6] For larger quantities or in situations with a risk of dust generation, respiratory protection may be necessary.

-

Storage: Store calcium hydride in a tightly sealed container in a cool, dry, well-ventilated area away from water and sources of ignition.[6]

-

Disposal: Unwanted calcium hydride must be disposed of by careful and controlled quenching as described in the solvent drying protocol.

Conclusion

Calcium hydride is a valuable reagent with a range of applications stemming from its high reactivity. Its synthesis, while straightforward in principle, requires careful control of conditions to ensure purity and safety. A thorough understanding of its properties and handling requirements is crucial for its effective and safe use in research and industrial settings. This guide provides the foundational knowledge for professionals working with this important chemical compound.

References

- 1. Calcium Borohydride: A Reagent for Facile Conversion of Carboxylic Esters to Alcohols and Aldehydes | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nanotrun.com [nanotrun.com]

- 4. US2082134A - Production of calcium hydride - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of Calcium Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of calcium hydride (CaH₂), a saline hydride with significant applications as a reducing agent and a source of hydrogen. This document synthesizes crystallographic data from experimental studies to offer a detailed understanding of the atomic arrangement within the CaH₂ lattice.

Crystal Structure of Calcium Hydride

Under ambient conditions, calcium hydride crystallizes in an orthorhombic system, adopting the cotunnite (PbCl₂) structure type.[1][2] This structure is characterized by a complex coordination environment for both the calcium and hydride ions.

The calcium cation (Ca²⁺) is bonded to nine hydride anions (H⁻), resulting in a 9-coordinate geometry.[3] The Ca-H bond distances in this coordination sphere are not uniform, ranging from approximately 2.24 to 2.61 Å.[3] The crystal structure features two crystallographically distinct hydride ion sites, leading to different local environments for the hydrogen atoms within the lattice.[3][4]

At high pressures, calcium hydride undergoes a structural phase transition to a hexagonal crystal system with a P6₃/mmc space group.[5]

Orthorhombic Phase (Ambient Conditions)

The primary crystal structure of CaH₂ at standard temperature and pressure is orthorhombic. The unit cell contains four formula units of CaH₂.[6]

-

Crystal System : Orthorhombic

-

Coordination Geometry :

Hexagonal Phase (High Pressure)

Under high-pressure conditions, a hexagonal polymorph of calcium hydride has been identified.[5]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the orthorhombic and hexagonal phases of calcium hydride.

Table 1: Crystallographic Data for Orthorhombic CaH₂ (Pnma)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pnma (No. 62) | [1][3][7] |

| Lattice Parameters | a = 5.9696 Å | [7] |

| b = 3.6022 Å | [7] | |

| c = 6.8336 Å | [7] | |

| Cell Angles | α = 90.00° | [7] |

| β = 90.00° | [7] | |

| γ = 90.00° | [7] | |

| Formula Units (Z) | 4 | [6] |

Table 2: Crystallographic Data for Hexagonal CaH₂ (P6₃/mmc)

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [5][8] |

| Space Group | P6₃/mmc (No. 194) | [5][8] |

| Lattice Parameters | a = 3.815 Å | [8] |

| c = 5.339 Å | [8] | |

| Cell Angles | α = 90.00° | [8] |

| β = 90.00° | [8] | |

| γ = 120.00° | [8] |

Experimental Protocols for Crystal Structure Determination

The crystal structure of calcium hydride has been primarily determined and refined using neutron diffraction and X-ray diffraction techniques.

Neutron Powder Diffraction

Neutron powder diffraction (NPD) is a powerful technique for determining the crystal structure of hydrides. Due to the significant coherent scattering cross-section of deuterium, deuterated samples (CaD₂) are often used to precisely locate the positions of the lighter atoms.[4][9]

Methodology:

-

Sample Preparation : A high-purity powder sample of CaD₂ is loaded into a suitable sample holder (e.g., a vanadium can) under an inert atmosphere to prevent reaction with air and moisture.

-

Data Collection : The sample is placed in a neutron powder diffractometer. A neutron beam of a specific wavelength is directed at the sample. The scattered neutrons are detected as a function of the scattering angle (2θ). Data is often collected at both low and room temperatures to assess thermal effects.[4]

-

Structure Refinement : The resulting diffraction pattern is analyzed using Rietveld refinement. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes structural parameters such as lattice parameters, atomic positions, and thermal displacement parameters until the best fit is achieved.[4]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides highly accurate data on the crystal structure.

Methodology:

-

Crystal Growth : Single crystals of CaH₂ are grown, for example, by reacting stoichiometric amounts of CaH₂ and a calcium halide in the presence of surplus calcium metal at high temperatures in a sealed, inert container (e.g., a silica-jacketed niobium ampoule).[10]

-

Crystal Selection and Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The structural model is then refined to obtain precise atomic coordinates and other crystallographic parameters.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of calcium hydride.

Caption: Workflow for the determination of calcium hydride's crystal structure.

References

- 1. Calcium hydride - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. ncnr.nist.gov [ncnr.nist.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Calcium;hydride | CaH2 | CID 105052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mp-24809: CaH2 (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 9. THE CRYSTAL STRUCTURE OF CALCIUM HYDRIDE (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium hydride (CaH₂). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic and industrial processes.

Core Thermodynamic Data

The fundamental thermodynamic properties of calcium hydride at standard conditions (298.15 K and 1 bar) are summarized in the table below for easy reference and comparison.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -181.5[1] | kJ/mol |

| Standard Molar Entropy | S° | 41.4[1] | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔG°f | -142.5[2] | kJ/mol |

| Molar Heat Capacity (at 25 °C) | C_p | 41.0[2] | J/(mol·K) |

| Melting Point | T_m | 816 | °C |

| Decomposition Temperature | T_d | ~600 | °C |

Experimental Protocols for Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of calcium hydride relies on a variety of experimental techniques. The following sections detail the methodologies for key experiments.

Calorimetry: Determination of Enthalpy of Formation

The standard enthalpy of formation of calcium hydride is determined using bomb calorimetry, which measures the heat of reaction at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of pure calcium hydride is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen gas to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system. This heat corresponds to the change in internal energy (ΔU) of the reaction. The enthalpy change (ΔH) is then calculated using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) accounts for the change in the number of moles of gas in the reaction.

Pressure-Composition-Isotherm (PCI) Analysis

Pressure-Composition-Isotherm (PCI) analysis is employed to study the thermodynamics of hydrogen absorption and desorption in metal hydrides.

Methodology:

-

Apparatus: A Sieverts-type apparatus is used, which consists of a calibrated gas manifold connected to a reactor containing the calcium hydride sample. The apparatus is equipped with pressure transducers and temperature controllers.

-

Sample Activation: The CaH₂ sample is heated under vacuum to remove any surface contaminants.

-

Isothermal Measurement: The sample is maintained at a constant temperature. A known amount of hydrogen gas is introduced into the manifold, and the initial pressure is recorded.

-

Equilibration: A valve is opened to allow hydrogen to flow into the reactor. The pressure is monitored until it stabilizes, indicating that equilibrium has been reached.

-

Data Calculation: The amount of hydrogen absorbed by the sample is calculated from the pressure drop in the system.

-

Van't Hoff Plot: This process is repeated at various pressures to construct an isotherm. By performing these measurements at different temperatures, a Van't Hoff plot (ln(P) vs. 1/T) can be generated. The enthalpy (ΔH) and entropy (ΔS) of hydride formation are then determined from the slope and intercept of this plot, respectively.

Neutron Vibrational Spectroscopy

Neutron vibrational spectroscopy is a powerful technique for probing the vibrational states of atoms in a material, which can be used to derive thermodynamic properties.

Methodology:

-

Neutron Source: A beam of neutrons is generated from a research reactor or spallation source.

-

Sample Preparation: A powdered sample of calcium hydride is placed in a suitable container that is transparent to neutrons.

-

Inelastic Scattering: The neutron beam is directed at the sample. When a neutron interacts with a nucleus in the sample, it can gain or lose energy, corresponding to the excitation or de-excitation of a vibrational mode (phonon).

-

Energy Analysis: The final energy of the scattered neutrons is measured using a spectrometer.

-

Phonon Density of States: The energy transfer spectrum provides a measure of the phonon density of states, which is a fundamental property of the material's lattice dynamics.

-

Thermodynamic Calculation: From the phonon density of states, thermodynamic quantities such as the heat capacity and entropy can be calculated as a function of temperature.

Theoretical Determination of Lattice Energy: The Born-Haber Cycle

The lattice energy of an ionic compound like calcium hydride cannot be measured directly. However, it can be calculated using a thermochemical cycle known as the Born-Haber cycle, which is an application of Hess's Law. The cycle relates the lattice energy to other experimentally determinable enthalpy changes.

Steps in the Born-Haber Cycle for Calcium Hydride:

-

Enthalpy of Formation (ΔH°f): The overall enthalpy change for the formation of one mole of solid CaH₂ from its constituent elements in their standard states (solid calcium and gaseous hydrogen).

-

Enthalpy of Sublimation of Calcium (ΔH_sub): The energy required to convert one mole of solid calcium into gaseous calcium.

-

Bond Dissociation Energy of Hydrogen (ΔH_BE): The energy required to break the bonds in one mole of gaseous H₂ molecules to form two moles of gaseous hydrogen atoms.

-

First and Second Ionization Energies of Calcium (IE₁ and IE₂): The energy required to remove the first and second valence electrons from one mole of gaseous calcium atoms to form Ca²⁺ ions.

-

Electron Affinity of Hydrogen (EA): The energy change that occurs when one mole of gaseous hydrogen atoms each gains an electron to form H⁻ ions. This value is multiplied by two for the two moles of hydrogen.

-

Lattice Energy (U_L): The enthalpy change when one mole of solid CaH₂ is formed from its constituent gaseous ions (Ca²⁺ and 2H⁻).

According to Hess's Law, the enthalpy of formation is equal to the sum of the enthalpy changes of all the other steps in the cycle:

ΔH°f = ΔH_sub + ΔH_BE + IE₁ + IE₂ + 2(EA) + U_L

This equation can be rearranged to solve for the lattice energy.

References

An In-depth Technical Guide to the Reaction of Calcium Hydride with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between calcium hydride (CaH₂) and water, a vigorous and exothermic process that results in the formation of calcium hydroxide (Ca(OH)₂) and hydrogen gas (H₂). This reaction is of significant interest for applications requiring a controllable source of hydrogen, such as in certain chemical syntheses and specialized laboratory procedures.

Core Reaction Mechanism

The fundamental reaction between calcium hydride and water is a double displacement reaction. As a saline hydride, CaH₂ consists of Ca²⁺ and H⁻ ions. The hydride ions react with the protons from water to form hydrogen gas, while the calcium ions combine with the hydroxide ions.

The overall balanced chemical equation for this reaction is:

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq/s) + 2H₂(g) [1][2][3]

The reaction proceeds briskly and exothermically.[2] While the detailed molecular mechanism involving intermediates and transition states in a purely aqueous environment is not extensively documented in publicly available literature, the process can be conceptualized as follows:

-

Adsorption and Dissociation: Water molecules adsorb onto the surface of the solid calcium hydride. The polar water molecules interact with the ionic lattice of CaH₂.

-

Nucleophilic Attack: The oxygen atom of a water molecule acts as a nucleophile, attacking the calcium ion. Simultaneously, a proton from water is attracted to the hydride ion.

-

Hydrogen Gas Formation: The reaction between the hydride ion (H⁻) and a proton (H⁺) from water is extremely rapid, leading to the formation of dihydrogen gas (H₂).

-

Calcium Hydroxide Formation: The remaining calcium ion (Ca²⁺) and hydroxide ions (OH⁻) form calcium hydroxide. Depending on the concentration, Ca(OH)₂ may precipitate from the solution due to its limited solubility in water.

A simplified logical progression of the reaction is illustrated in the diagram below.

Quantitative Data

| Solvent System (with Water) | Temperature (°C) | Activation Energy (Ea) (kJ/mol) |

| Ethanol | 20, 40, 60 | 20.03 |

| Ethylene Glycol | 20, 40, 60 | Not specified in snippets |

| Methanol | 20, 40, 60 | Not specified in snippets |

Data extracted from a study on the hydrolysis of CaH₂ in the presence of different solvents.[4][5]

Experimental Protocols

The following is a detailed methodology for studying the kinetics of the CaH₂-water reaction, adapted from the gasometric method described by Figen et al. for alcohol-water mixtures.[4][5] This method monitors the evolution of hydrogen gas over time.

Objective: To determine the rate of reaction and the activation energy for the hydrolysis of calcium hydride.

Materials and Apparatus:

-

Calcium hydride (CaH₂) powder

-

Distilled water

-

A three-necked reaction flask

-

A magnetic stirrer and stir bar

-

A constant temperature water bath

-

A gas burette or a mass flow meter connected to a data acquisition system

-

A condenser

-

A thermometer or thermocouple

-

A stopwatch

Experimental Workflow:

Procedure:

-

Preparation:

-

Place a precisely weighed amount of CaH₂ powder into the three-necked reaction flask containing a magnetic stir bar.

-

Assemble the apparatus, connecting one neck to a condenser (to prevent evaporation of the reaction mixture), another to a thermometer/thermocouple, and the third to the gas collection system (gas burette or mass flow meter).

-

Immerse the reaction flask in the constant temperature water bath and allow it to reach the desired reaction temperature (e.g., 20°C, 40°C, 60°C).[4][5]

-

Separately, bring the distilled water to the same desired temperature.

-

-

Reaction:

-

Rapidly add a known volume of the temperature-equilibrated distilled water to the reaction flask.

-

Immediately start the magnetic stirrer to ensure a homogenous suspension and begin timing with the stopwatch.

-

Record the volume of hydrogen gas evolved at regular time intervals until the reaction ceases.

-

-

Data Analysis:

-

Plot the volume of hydrogen gas produced as a function of time.

-

The initial rate of reaction can be determined from the initial slope of this curve.

-

Repeat the experiment at different temperatures (e.g., 40°C and 60°C) while keeping the amounts of reactants constant.[4][5]

-

Using the reaction rates at different temperatures, construct an Arrhenius plot (ln(rate) vs. 1/T) to determine the activation energy (Ea) of the reaction.

-

Safety Precautions:

-

Calcium hydride reacts vigorously with water and is corrosive.[6] Handle it in a dry, inert atmosphere if possible.

-

The reaction produces flammable hydrogen gas.[3] Ensure the experiment is conducted in a well-ventilated area, away from ignition sources.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

This technical guide provides a foundational understanding of the CaH₂-water reaction. For more specific applications, further investigation into the effects of particle size, pH, and impurities on the reaction kinetics may be necessary.

References

electronic band structure of CaH2

An In-depth Technical Guide to the Electronic Band Structure of Calcium Hydride (CaH₂)

Introduction

Calcium hydride (CaH₂) is a saline hydride, characterized by its salt-like structure, and is formed through the direct combination of calcium and hydrogen at elevated temperatures (300-400 °C).[1][2] It presents as a gray powder in its common form, though it is white when pure.[1] CaH₂ is widely utilized as a desiccant, a reducing agent for metal oxide processing, and as a source of hydrogen gas due to its vigorous reaction with water.[1][3] From a materials science perspective, CaH₂ is an insulator with a strongly ionic bonding character, a property stemming from the significant difference in electronegativity between calcium and hydrogen.[4] Understanding its electronic band structure is crucial for elucidating its physical properties and exploring its potential in applications such as hydrogen storage and as a solid-state electrolyte.[5][6] This guide provides a comprehensive overview of the crystal structure, theoretical electronic band structure, computational methodologies, and experimental characterization techniques relevant to CaH₂.

Crystal Structure

At ambient conditions, calcium hydride crystallizes in the orthorhombic Pnma space group (No. 62), adopting the cotunnite (PbCl₂) structure.[1][7][8] This structure is a common motif for alkaline earth hydrides.[1] In this configuration, each calcium ion (Ca²⁺) is bonded to nine hydride ions (H⁻), forming a 9-coordinate geometry.[7][9] The Ca-H bond distances within this structure range from approximately 2.24 to 2.62 Å.[9] The unit cell contains four Ca atoms and eight H atoms, distributed across two distinct, inequivalent H⁻ sites.[8] This complex, low-symmetry orthorhombic structure is a key factor influencing its electronic and physical properties.

Table 1: Crystallographic Data for Orthorhombic CaH₂ (Pnma)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Ca²⁺ Coordination | 9-coordinate with H⁻ | [7] |

| Ca-H Bond Range | 2.24 - 2.62 Å | [9] |

| Molar Mass | 42.094 g/mol | [1] |

| Density | ~1.70 - 1.9 g/cm³ | [1][2] |

Electronic Band Structure and Properties

CaH₂ is fundamentally an insulator, a characteristic confirmed by both theoretical calculations and experimental observations.[4] The electronic structure is defined by a wide band gap separating the occupied valence bands from the empty conduction bands. The bonding is predominantly ionic, consistent with the Ca²⁺(H⁻)₂ formulation, though some studies suggest a minor degree of covalent character.[4]

Valence and Conduction Bands

Theoretical studies, primarily based on Density Functional Theory (DFT), provide a detailed picture of the orbital contributions to the band structure.

-

Valence Band: The valence band is primarily composed of H 1s orbitals, indicating that the electrons are localized around the hydrogen atoms, consistent with the H⁻ (hydride) ion model.[4] There is a slight hybridization with Ca 3d (~5%) and H 2s (~7%) states. The significant width of the valence band suggests a strong interaction between the H⁻ ions within the crystal lattice.

-

Conduction Band: The conduction band is formed by the anti-bonding orbitals. These are dominated by Ca 3d, Ca 4s, and Ca 4p states, with some contribution from H 2s orbitals.[4] The ordering of the calcium-related levels in the solid (Ca 3d, Ca 4s, Ca 4p) differs from that of an isolated Ca atom, which supports the ionic bonding model.

Band Gap

The precise value of the band gap of CaH₂ is a subject of ongoing investigation, with computational results varying significantly based on the theoretical method employed. Semi-local DFT methods like the Generalized Gradient Approximation (GGA) are known to underestimate band gaps.[9][10] Experimental measurements from X-ray Photoelectron Spectroscopy (XPS) suggest an absence of electronic states within approximately 2.5 eV of the Fermi level, supporting the material's insulating nature.

Table 2: Calculated Electronic Band Gap (E_g) of CaH₂

| Calculated E_g (eV) | Computational Method/Comment | Reference |

| ~5.0 | Cluster model, agrees with XPS/SRPES data | |

| 2.01 | DFT (GGA) | [5] |

| 2.99 | DFT (GGA) | [5] |

| 3.522 | DFT | [11] |

| 0.65 | DFT (for hexagonal P6₃/mmc phase) | [12] |

Electrical Properties

Experimental studies on the electrical properties of CaH₂ confirm its insulating behavior at low temperatures. However, it becomes an ionic conductor at elevated temperatures, with hydride ions (H⁻) as the charge carriers.[13][14] The bulk conductivity of undoped CaH₂ is approximately 0.01 S cm⁻¹ at 1000 K.[13] Impedance spectroscopy reveals an activation energy for bulk conductivity of 0.70 eV, which decreases to 0.56 eV at temperatures between 410–460 °C, attributed to an order-disorder transition in the material.[13]

Table 3: Electrical Properties of CaH₂

| Property | Value | Conditions | Reference |

| Bulk Conductivity | ~0.01 S cm⁻¹ | 1000 K | [13] |

| Activation Energy (Bulk) | 0.70 eV | < 410 °C | [13] |

| Activation Energy (Bulk) | 0.56 eV | 410 - 460 °C | [13] |

| Conduction Mechanism | Hydride Ion (H⁻) Conduction | High Temperature | [13][14] |

Methodologies for Characterization

The electronic band structure of CaH₂ is primarily investigated through computational modeling, with experimental techniques providing validation for its insulating character and charge transport properties.

Computational Protocol: Density Functional Theory (DFT)

First-principles calculations based on DFT are the standard theoretical tool for determining the electronic band structure of crystalline solids like CaH₂.

Detailed Methodology:

-

Structure Definition: The calculation begins with the experimentally determined crystal structure of CaH₂ (orthorhombic, Pnma) as input. This includes lattice parameters and atomic positions.

-

Method Selection: A DFT code package such as WIEN2k or VASP is used.[5][10] The Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is a common choice for high accuracy.[10]

-

Exchange-Correlation Functional: An exchange-correlation functional must be chosen to approximate the many-body electron interactions. The Generalized Gradient Approximation (GGA) is widely used.[5][10] For systems with localized electrons, a Hubbard-U correction (GGA+U) can be added to improve the description of electron correlation and often yields more accurate band gaps.[10]

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until the electron density converges to a self-consistent solution. This step determines the ground-state energy and electron density of the system. Key parameters include the k-point mesh for Brillouin zone sampling and the plane-wave energy cutoff.

-

Band Structure Calculation: Following the SCF cycle, a non-self-consistent calculation is performed along high-symmetry paths within the first Brillouin zone (e.g., Γ-X-S-Y-Γ). This computes the eigenvalues (energy bands) for the specified k-points.

-

Post-Processing: The results are used to plot the electronic band structure (Energy vs. k-vector) and the Density of States (DOS), which reveals the contribution of different atomic orbitals to the bands.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for mapping the electronic band structure of a material.[15][16] While specific ARPES studies on CaH₂ are not widely reported, the protocol described here is the standard for analyzing crystalline solids.

Detailed Methodology:

-

Sample Preparation: A single-crystal sample of CaH₂ is required. The sample is mounted on a manipulator inside an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to prevent surface contamination. A clean, atomically flat surface is prepared in-situ, typically by cleaving the crystal.

-

Photon Source: The sample is irradiated with a monochromatic beam of high-energy photons. Common sources are synchrotron radiation facilities, which provide a tunable, high-flux photon beam, or laboratory-based ultraviolet lasers.[17]

-

Photoelectric Effect: The incident photons are absorbed by electrons in the material, and if the photon energy (hν) is greater than the material's work function, electrons are ejected from the surface into the vacuum.[15]

-

Electron Analyzer: The emitted photoelectrons are collected by a hemispherical electron analyzer.[16] This instrument measures two key properties of the photoelectrons: their kinetic energy (E_kin) and their emission angles (θ, φ) relative to the sample normal.

-

Data Acquisition: The analyzer records the number of electrons detected as a function of their kinetic energy and emission angle, generating an ARPES spectrum.

-

Band Structure Reconstruction: The measured kinetic energy and angles are converted back to the electron's binding energy (E_B) and crystal momentum (ħk) inside the solid using the principles of energy and momentum conservation. This allows for the direct reconstruction of the E vs. k relationship, i.e., the electronic band structure.[15]

References

- 1. Calcium hydride - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. nanotrun.com [nanotrun.com]

- 4. researchgate.net [researchgate.net]

- 5. easychair.org [easychair.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. mp-23713: CaH2 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. Structural and electrical properties of calcium and strontium hydrides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Structural and electrical properties of calcium and strontium hydrides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 16. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 17. Angle-resolved photoemission spectroscopy for the study of two-dimensional materials - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Utility of Calcium Hydride "Hydrolith": A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hydride (CaH₂), historically marketed under the trade name "Hydrolith," is an inorganic compound that served pivotal roles in various scientific and industrial applications throughout the 20th century.[1][2] As a saline hydride, this greyish-white powder (white when pure) is characterized by its salt-like structure and vigorous, exothermic reaction with water to produce high-purity hydrogen gas and calcium hydroxide.[2][3][4][5] This reactivity established its prominence in three primary historical applications: as a portable source of hydrogen, a specialized desiccant for organic solvents, and a potent reducing agent in metallurgy. This guide provides a detailed technical examination of these historical uses, presenting available quantitative data, experimental protocols, and process workflows.

Physico-Chemical Properties of Calcium Hydride

A foundational understanding of Hydrolith's properties is essential to appreciate its historical applications.

| Property | Value |

| Chemical Formula | CaH₂ |

| Molar Mass | 42.09 g/mol |

| Appearance | Grey or white solid powder |

| Density | 1.70 g/cm³[5] |

| Melting Point | 816 °C (in a hydrogen atmosphere) |

| Decomposition Temperature | ~600 °C |

| Solubility | Insoluble in all non-reactive solvents; reacts vigorously with water and alcohols.[5][6] |

| Preparation | Direct combination of calcium and hydrogen at 300-400 °C.[3][6] |

Historical Application 1: Portable Hydrogen Generation

The ability of calcium hydride to react readily with water to produce hydrogen gas made it an invaluable portable source of hydrogen, especially in the 1940s for military and meteorological purposes.[3]

The fundamental reaction for hydrogen generation is:

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + 2H₂(g) [4]

This reaction was utilized in various contexts:

-

Military Applications: In emergencies, it served as a portable method for filling airships.[3] Its high cost, however, often limited its use to critical situations.[3]

-

Weather Balloons: For decades, Hydrolith was a safe and convenient means to inflate weather balloons with hydrogen.[3]

-

Laboratory Use: It has been regularly used in laboratories for producing small quantities of high-purity hydrogen for experiments.[3]

Quantitative Data: Hydrogen Generation

While precise historical records on reaction rates are scarce, modern studies provide insights into the efficiency of hydrogen generation from calcium hydride.

| Parameter | Value/Observation |

| Theoretical Hydrogen Yield | 9.58 wt % (from CaH₂ without water) |

| Reaction Control | The reaction with water is vigorous and can be difficult to control.[7] |

| Modern Composite Yield | An Al-10 mol% CaH₂ mixture (milled for 15h) achieved a 97.8% hydrogen generation yield.[8] |

| Modern Composite Rate | The same Al-10 mol% CaH₂ mixture reached a maximum generation rate of 2074.3 mL min⁻¹ g⁻¹.[9][8] |

Experimental Protocol: Laboratory-Scale Hydrogen Generation

The following protocol outlines a general procedure for generating hydrogen gas in a laboratory setting using calcium hydride.

Materials:

-

Calcium hydride (CaH₂) powder

-

A gas generation flask (e.g., a two-necked round-bottom flask)

-

A dropping funnel

-

A gas outlet tube connected to a collection apparatus (e.g., a gas syringe or pneumatic trough)

-

Deionized water

-

Inert atmosphere setup (optional, for high-purity applications)

Procedure:

-

Place a weighed amount of calcium hydride powder into the gas generation flask. For precise applications, this should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.

-

Assemble the apparatus, ensuring the dropping funnel is securely fitted to one neck of the flask and the gas outlet tube to the other.

-

Fill the dropping funnel with deionized water.

-

Slowly add the water from the dropping funnel to the calcium hydride in the flask. The reaction will commence immediately, producing hydrogen gas. The rate of gas evolution can be controlled by adjusting the rate of water addition.

-

Collect the generated hydrogen gas via the outlet tube. The gaseous hydrogen and the solid calcium hydroxide byproduct are easily separated.

-

Upon completion, any unreacted calcium hydride must be quenched safely. This can be achieved by slowly adding a less reactive alcohol like isopropanol, followed by ethanol or methanol, and finally, dropwise addition of water to ensure complete reaction.

Diagram: Hydrogen Generation Workflow

References

- 1. gktoday.in [gktoday.in]

- 2. What is Hydrolith How does it react with water class 11 chemistry CBSE [vedantu.com]

- 3. Calcium hydride - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 6. Hydrolith a source of hydrogen is A NaH B CaH2 C LiH class 11 chemistry JEE_Main [vedantu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study on hydrogen generation from the hydrolysis of a ball milled aluminum/calcium hydride composite - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Solubility of Calcium Hydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium hydride (CaH₂) is a salt-like, saline hydride widely utilized in synthetic chemistry as a powerful desiccant for the rigorous drying of aprotic organic solvents. A comprehensive review of available chemical literature and empirical data reveals a consistent and critical characteristic of calcium hydride: it is practically insoluble in all common, inert organic solvents with which it does not vigorously react .[1][2][3][4] This inherent insolubility is a direct consequence of its high lattice energy and ionic structure. While this property precludes the creation of a quantitative solubility table, it is fundamental to its application as a solid-phase drying agent. This guide provides an in-depth exploration of the nature of calcium hydride's interaction with organic solvents, its reactivity, and detailed protocols for its effective use in laboratory and process chemistry.

The Nature of Calcium Hydride and Its Insolubility

Calcium hydride consists of calcium cations (Ca²⁺) and hydride anions (H⁻) held together in a crystalline lattice.[5] The strong electrostatic forces within this salt-like structure result in a high lattice energy that common organic solvents, regardless of their polarity, cannot overcome to achieve dissolution. Therefore, solvents such as ethers (diethyl ether, tetrahydrofuran), hydrocarbons (hexane, toluene), and chlorinated solvents are incapable of dissolving calcium hydride to any significant extent.[2][3]

This contrasts with other hydride reagents like lithium aluminum hydride (LiAlH₄), which exhibits some solubility in ethereal solvents.[4][6] The insolubility of CaH₂ means that its drying action occurs at the solid-liquid interface, which can result in a slower drying process compared to soluble desiccants.[3][4]

Reactivity with Solvents

While insoluble, calcium hydride is highly reactive with protic solvents such as water, alcohols, and carboxylic acids.[1][7] The reaction with water is vigorous and produces calcium hydroxide and hydrogen gas:

CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)

This reaction is the basis for its use as a desiccant. The solid calcium hydroxide byproduct is also insoluble and can be easily separated from the dried solvent by decantation or distillation.[6] Similarly, it reacts with alcohols to form the corresponding calcium alkoxide and hydrogen gas.[8]

It is crucial to note that calcium hydride is incompatible with certain solvents and can react explosively with chlorocarbons.[4]

Calcium Hydride as a Desiccant

The primary application of calcium hydride in the context of organic solvents is as a drying agent.[1][6] It is particularly well-suited for drying basic solvents like amines and pyridine.[3][4] It is also frequently used as a pre-drying agent to remove the bulk of water from a solvent before employing a more reactive desiccant like sodium-benzophenone ketyl for final drying.[9]

Advantages:

-

High reactivity with water: Efficiently removes water from solvents.

-

Formation of gaseous and solid byproducts: The hydrogen gas evolved escapes the system, and the solid calcium hydroxide is easily separated.[3]

-

Safer than some alternatives: Generally considered safer to handle than alkali metals like sodium.[3]

Limitations:

-

Slow reaction rate: Due to its insolubility, the drying process can be slow.[3][4]

-

Visual confirmation of quality: It can be difficult to visually distinguish between fresh CaH₂ and the spent Ca(OH)₂, making it hard to assess the quality of a sample.[3][4]

-

Not suitable for all solvents: It should not be used with protic or reactive solvents.

Experimental Protocol: Drying an Aprotic Solvent with Calcium Hydride

This protocol outlines the general procedure for drying a solvent like tetrahydrofuran (THF) or toluene using calcium hydride followed by distillation. This must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Materials:

-

Solvent to be dried (e.g., reagent-grade THF)

-

Calcium hydride powder or granules

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Inert gas source (N₂ or Ar) with a bubbler

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus and ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Solvent Pre-treatment (Optional but Recommended): For solvents with significant water content, pre-drying with a less reactive agent like anhydrous magnesium sulfate can reduce the amount of calcium hydride required.

-

Addition of Calcium Hydride: Place the solvent to be dried into the round-bottom flask. Under a positive pressure of inert gas, cautiously add calcium hydride. A typical loading is 10-20 grams per liter of solvent.[4]

-

Stirring/Refluxing: Stir the solvent over the calcium hydride at room temperature overnight. For more efficient drying, the solvent can be heated to reflux. The evolution of hydrogen gas (bubbling) indicates that water is being consumed. The drying process is complete when gas evolution ceases.[4]

-

Distillation: Once the solvent is dry (no further gas evolution), distill it under a slow stream of inert gas. Collect the distillate in the receiving flask, which should also be under an inert atmosphere.

-

Storage: The freshly dried solvent should be used immediately or stored over activated molecular sieves in a sealed container under an inert atmosphere.

-

Quenching: Unused calcium hydride must be quenched safely. This is achieved by slowly adding a less reactive alcohol like isopropanol to the residue, followed by a more reactive one like ethanol or methanol, and finally, water. This process should be done in a fume hood and may require cooling.[4]

Logical Workflow for Solvent Drying with Calcium Hydride

References

- 1. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 2. Calcium hydride | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium hydride - Wikipedia [en.wikipedia.org]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. s2.smu.edu [s2.smu.edu]

- 7. researchgate.net [researchgate.net]

- 8. nanotrun.com [nanotrun.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Hydride (CaH2) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium hydride (CaH2) powder. The information is tailored for researchers, scientists, and professionals in drug development who may utilize CaH2 as a reagent or require a thorough understanding of its characteristics for various applications, including its use as a powerful drying agent and reducing agent in complex organic syntheses.

Physical Properties of Calcium Hydride Powder

Calcium hydride is an alkaline earth metal hydride.[1] Pure CaH2 is a white, crystalline powder, though it is more commonly available commercially as a gray powder due to the presence of calcium metal impurities.[1][2] It possesses a salt-like, or saline, structure.[3]

Table 1: Key Physical Properties of Calcium Hydride

| Property | Value | Source(s) |

| Chemical Formula | CaH2 | [2] |

| Molecular Weight | 42.09 g/mol | [4] |

| Appearance | White (pure) or gray (commercial) powder/crystals | [2][3][5] |

| Crystal Structure | Orthorhombic | [1][6] |

| Density | 1.70 - 1.9 g/cm³ | [2][5][7][8] |

| Melting Point | 816 °C (in a hydrogen atmosphere) | [1][3][6][9] |

| Decomposition Temperature | Approximately 600 °C | [1][4][8] |

| Solubility | Insoluble in non-reactive solvents like ether and benzene.[5][6][7] It reacts with water and alcohols.[5][7] |

Chemical Properties and Reactivity of Calcium Hydride Powder

Calcium hydride is a stable compound at ambient temperatures but exhibits high reactivity, particularly with protic solvents.[1][7] Its chemical behavior is dominated by its strong reducing properties and the basicity of the hydride ion.

Table 2: Reactivity Profile of Calcium Hydride

| Reactant | Products | Conditions | Observations | Source(s) |

| Water (H2O) | Calcium Hydroxide (Ca(OH)2) + Hydrogen Gas (H2) | Vigorous, exothermic reaction | The reaction is highly energetic and produces flammable hydrogen gas.[3][5][10] | [5][7] |

| Alcohols (e.g., Ethanol) | Calcium Alkoxide (e.g., Calcium Ethoxide) + Hydrogen Gas (H2) | Vigorous reaction, may require initial heating | Similar to its reaction with water, CaH2 reacts with alcohols to liberate hydrogen gas.[1][6][11] | [1][6][11] |

| Acids | Calcium Salt + Hydrogen Gas (H2) | Vigorous, exothermic reaction | Reacts readily with acids to produce the corresponding calcium salt and hydrogen gas.[12][13] | [12][13] |

| Metal Oxides (e.g., TiO2, ZrO2) | Corresponding Metal (e.g., Ti, Zr) + Calcium Oxide (CaO) + H2 | High temperatures (600-1000 °C) | Acts as a potent reducing agent to produce metal powders.[2][6][8] | [2][6][8] |

| Dry Air (O2, N2) | Calcium Oxide (CaO), Calcium Nitride (Ca3N2) | High temperatures | Stable in dry air at room temperature, but reacts at elevated temperatures.[1][6] | [1][6] |

Experimental Protocols

Synthesis of Calcium Hydride Powder

The industrial production of calcium hydride involves the direct combination of elemental calcium and hydrogen gas at elevated temperatures.[2][5] A laboratory-scale synthesis can be performed as follows:

-

Apparatus Setup : A quartz tube is placed inside a tube furnace. An iron boat containing high-purity calcium metal (approx. 99.5%) is placed in the center of the quartz tube.[6][8] The tube is sealed at both ends with rubber stoppers fitted with a gas inlet and a gas outlet. The gas outlet is connected to a bubbler containing mineral oil to monitor gas flow and prevent backflow of air.

-

Inert Atmosphere : The system is purged with a high flow of purified hydrogen gas to remove all air.[6][8]

-

Reaction : The furnace is heated to approximately 200 °C to initiate the reaction. The temperature is then raised to 250-300 °C.[6][8] A steady, slow flow of hydrogen gas (e.g., 0.6 mL/min) is maintained.[6] The reaction is exothermic and proceeds for about 2 hours.[6][8]

-

Cooling and Collection : After the reaction is complete, the furnace is allowed to cool to room temperature under a continuous hydrogen atmosphere. The resulting product is a porous, off-white or grayish crystalline powder of calcium hydride with a purity of approximately 99%.[6][8]

Caption: Synthesis of Calcium Hydride from its Elements.

Characterization of Calcium Hydride Powder

-

Determination of Purity (Gas-Volumetric Method) : A known mass of the CaH2 sample is reacted with a protic solvent, typically water or a dilute acid, in a sealed apparatus connected to a gas burette. The volume of hydrogen gas evolved is measured and used to calculate the purity of the calcium hydride based on the stoichiometry of the reaction: CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂.

-

Melting Point Determination : The melting point is determined using a standard melting point apparatus under an inert atmosphere of hydrogen gas to prevent decomposition.[1][8]

-

Density Measurement : The density of the powder can be determined using gas pycnometry, which measures the volume of the solid material by displacing an inert gas.

Key Chemical Reactions and Applications

Reaction with Water: A Potent Desiccant

Calcium hydride is widely used as a desiccant for aprotic solvents such as ethers and tertiary amines.[7] It irreversibly reacts with trace amounts of water to produce calcium hydroxide and hydrogen gas, both of which are easily separated from the dried solvent.[7]

Caption: Reaction of Calcium Hydride with Water.

Reduction of Metal Oxides

At high temperatures, CaH2 is a powerful reducing agent used in powder metallurgy.[6][8] It can reduce various metal oxides to their corresponding metals.[2][8] This process is driven by the formation of the highly stable calcium oxide.

Caption: Reduction of Titanium Dioxide by Calcium Hydride.

Handling and Safety

Calcium hydride is a hazardous substance that requires careful handling.

-

Reactivity : It reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[1][14] It is also incompatible with strong oxidizing agents, strong acids, and alcohols.[1][13]

-

Handling : CaH2 should be handled in a dry, inert atmosphere, for instance, in a glovebox or under a stream of argon or nitrogen.[3]

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible substances.[1][6]

-

Fire Extinguishing : In case of fire, use a Class D extinguisher, dry sand, or sodium chloride powder. Do not use water, foam, or carbon dioxide. [15]

-

Health Hazards : It is corrosive and an irritant to the skin, eyes, and respiratory tract.[3] Inhalation can cause coughing and shortness of breath.[13]

This guide provides a foundational understanding of the physical and chemical properties of calcium hydride powder. For specific applications, it is crucial to consult detailed safety data sheets and relevant literature.

References

- 1. CALCIUM HYDRIDE | 7789-78-8 [chemicalbook.com]

- 2. Calcium hydride - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. Buy Calcium hydride (CaH2) | 7789-78-8 [smolecule.com]

- 5. Calcium hydride - Sciencemadness Wiki [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. Calcium hydride (CaH2)|lookchem [lookchem.com]

- 8. nanotrun.com [nanotrun.com]

- 9. 氢化钙 powder, 0-2 mm, reagent grade, ≥90% (gas-volumetric) | Sigma-Aldrich [sigmaaldrich.com]

- 10. nanotrun.com [nanotrun.com]

- 11. nanotrun.com [nanotrun.com]

- 12. Page loading... [wap.guidechem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. thomassci.com [thomassci.com]

- 15. Calcium hydride | CaH2 | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical gravimetric energy density of CaH2

An In-depth Technical Guide on the Theoretical Gravimetric Energy Density of Calcium Hydride (CaH₂)

Introduction

Calcium hydride (CaH₂), a saline hydride, is a promising material for hydrogen storage due to its relatively high hydrogen content and the simplicity of its synthesis. It is a grey powder (white when pure) that reacts vigorously with water to release hydrogen gas, making it a potential candidate for on-demand hydrogen generation.[1] This technical guide provides a detailed analysis of the theoretical gravimetric energy density of CaH₂, outlines the experimental protocols for its characterization, and presents key data in a structured format for researchers and professionals in the field of drug development and materials science.

Theoretical Gravimetric Energy Density

The theoretical gravimetric energy density of a metal hydride is the mass percentage of hydrogen that can be released from the material.[2] For calcium hydride, hydrogen can be liberated through two primary pathways: thermal decomposition and hydrolysis.

Thermal Decomposition

At elevated temperatures, CaH₂ decomposes into calcium metal and hydrogen gas. The decomposition temperature for pure CaH₂ is approximately 1000°C at 1 bar of H₂ pressure.[3][4]

The reaction is as follows: CaH₂ (s) → Ca (s) + H₂ (g)

To calculate the gravimetric density, we use the molar masses of the components:

The theoretical gravimetric hydrogen density is calculated as: (Mass of H₂ / Mass of CaH₂) * 100% = (2.016 g/mol / 42.094 g/mol ) * 100% ≈ 4.79%

Hydrolysis

Calcium hydride reacts with water in a highly exothermic reaction to produce calcium hydroxide and hydrogen gas.[7] This reaction is often vigorous and can be difficult to control.[7][8]

The balanced chemical equation for the hydrolysis of CaH₂ is: CaH₂ (s) + 2H₂O (l) → Ca(OH)₂ (aq) + 2H₂ (g)

In this reaction, two moles of hydrogen gas are produced for every mole of CaH₂.

The theoretical gravimetric hydrogen density from this reaction is: (Mass of 2H₂ / Mass of CaH₂) * 100% = (2 * 2.016 g/mol / 42.094 g/mol ) * 100% ≈ 9.58% [8]

It is important to note that this calculation does not include the mass of the water required for the reaction. When considering the total system weight (CaH₂ + H₂O), the gravimetric density is lower.

Quantitative Data Summary

The following tables summarize the key quantitative data for calcium hydride as a hydrogen storage material.

Table 1: Molar Masses and Density

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) |

| Calcium Hydride | CaH₂ | 42.094[5][6] | 1.9[5] |

| Hydrogen | H₂ | 2.016 | - |

| Water | H₂O | 18.015 | - |

| Calcium Hydroxide | Ca(OH)₂ | 74.093 | - |

Table 2: Thermodynamic and Hydrogen Storage Properties

| Parameter | Value | Notes |

| Theoretical Gravimetric H₂ Density (Thermal Decomposition) | 4.79% | Based on the reaction CaH₂ → Ca + H₂. |

| Theoretical Gravimetric H₂ Density (Hydrolysis) | 9.58%[8] | Based on the reaction CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂. |

| Enthalpy of Hydrolysis (ΔH) | -186.3 kJ/mol[7] | The reaction is highly exothermic. |

| Decomposition Temperature | ~1000-1100°C at 1 bar H₂[3][9] | Can be lowered by destabilizing with additives like Al₂O₃.[3][4] |

Experimental Protocols

The characterization of CaH₂ for hydrogen storage applications involves several key experimental techniques to determine its properties and performance.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of CaH₂.

-

Methodology:

-

A small, precisely weighed sample of CaH₂ is placed in a high-temperature furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., argon or nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Hydrogen release is detected as a mass loss. The onset temperature of mass loss indicates the beginning of decomposition.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of CaH₂ and determine the enthalpy of reaction (ΔH).

-

Methodology:

-

A sample of CaH₂ and a reference material are placed in the DSC instrument.

-

Both are subjected to the same temperature program.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic peaks correspond to thermal events such as decomposition. The area under the peak is proportional to the enthalpy change.

-

Pressure-Composition-Isotherm (PCI) Analysis

-

Objective: To determine the hydrogen absorption and desorption characteristics of CaH₂ at constant temperature.

-

Methodology:

-

A sample of CaH₂ is placed in a reactor of known volume at a constant temperature.

-

Hydrogen gas is introduced into the reactor in controlled increments, and the pressure is allowed to equilibrate after each addition.

-